molecular formula C11H16N2O7 B14750904 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione

Cat. No.: B14750904
M. Wt: 288.25 g/mol
InChI Key: DHPCQEUXRQZXBH-LUQPRHOASA-N
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Description

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the formation of the oxolan ring and subsequent introduction of the methoxypyrimidine group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione is unique due to its specific structural features, including the methoxypyrimidine group and the multiple hydroxyl groups.

Properties

Molecular Formula

C11H16N2O7

Molecular Weight

288.25 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O7/c1-11(18)7(15)6(4-14)20-9(11)13-3-5(19-2)8(16)12-10(13)17/h3,6-7,9,14-15,18H,4H2,1-2H3,(H,12,16,17)/t6-,7-,9-,11-/m1/s1

InChI Key

DHPCQEUXRQZXBH-LUQPRHOASA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)OC)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=C(C(=O)NC2=O)OC)CO)O)O

Origin of Product

United States

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